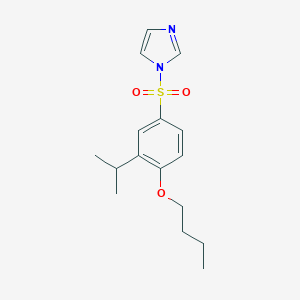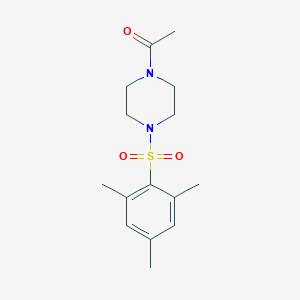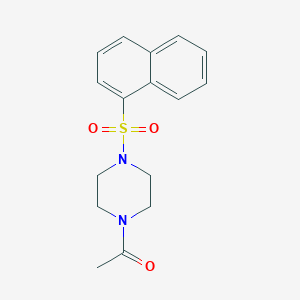
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and research. This compound is also known by its chemical formula, C15H16BrN2O3S, and is a member of the sulfonamide family of compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of inflammation and pain signaling. By binding to this receptor, this compound can modulate its activity and potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the P2X7 receptor, which is involved in inflammation and pain signaling. This suggests that this compound could have potential applications in the treatment of conditions such as chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high affinity for the P2X7 receptor. This makes it a useful tool for studying the activity of this receptor and its potential role in inflammation and pain signaling. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide. One potential direction is the development of this compound as a potential treatment for chronic pain and inflammation. Another direction is the further study of its mechanism of action and its potential interactions with other receptors and signaling pathways. Additionally, research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, including the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 6-methylpyridin-2-amine. This reaction is followed by purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been studied for its potential applications in drug development and research. One study found that this compound has a high affinity for the P2X7 receptor, which is involved in inflammation and pain signaling. This suggests that this compound could be used as a potential treatment for conditions such as chronic pain and inflammation.
Propiedades
Fórmula molecular |
C14H15BrN2O3S |
|---|---|
Peso molecular |
371.25 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-12-8-7-11(15)9-13(12)21(18,19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Clave InChI |
QEEOIEIKXMWOGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=N2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)


![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)





